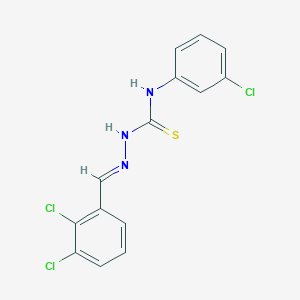
2,3-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is a chemical compound with the molecular formula C14H10Cl3N3S and a molecular weight of 358.679 g/mol . This compound is known for its unique structure, which includes both dichlorobenzaldehyde and chlorophenyl thiosemicarbazone moieties. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of 2,3-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 2,3-dichlorobenzaldehyde with N-(3-chlorophenyl)thiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2,3-Dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into the corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,3-Dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: It has been investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,3-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2,3-Dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can be compared with other similar compounds, such as:
2,4-Dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone: This compound has a similar structure but with different chlorine substitution patterns, leading to variations in chemical reactivity and biological activity.
2,3-Dichlorobenzaldehyde N-(4-chlorophenyl)thiosemicarbazone: The position of the chlorine atoms on the phenyl ring can affect the compound’s properties and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.
Activité Biologique
2,3-Dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is a thiosemicarbazone derivative that has garnered attention for its potential biological activities. Thiosemicarbazones, in general, are known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. This article explores the biological activity of this specific compound, supported by research findings, case studies, and data tables.
- Molecular Formula : C14H10Cl3N3S
- Molecular Weight : 319.66 g/mol
- Structure : The compound features a dichlorobenzaldehyde moiety linked to a thiosemicarbazone group, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that thiosemicarbazones exhibit significant antimicrobial properties against various pathogens. Studies have shown that this compound displays notable effectiveness against both Gram-positive and Gram-negative bacteria.
The compound's mechanism of action may involve disruption of the bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Thiosemicarbazones are also recognized for their anticancer properties. The compound has shown cytotoxic effects in various cancer cell lines. In vitro studies demonstrated that it induces apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 20 | |
| MCF-7 (breast cancer) | 25 | |
| A549 (lung cancer) | 30 |
Structure-Activity Relationship (SAR)
The biological activity of thiosemicarbazones can be significantly influenced by their structural components. The presence of electron-withdrawing groups, such as chlorine atoms in the benzaldehyde moiety, enhances the compound's reactivity and biological potency.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiosemicarbazones, including this compound. The results indicated that this compound exhibited superior activity against multi-drug resistant strains of bacteria compared to standard antibiotics like ampicillin and streptomycin .
Case Study 2: Anticancer Mechanisms
In another investigation focusing on its anticancer properties, researchers reported that treatment with this compound led to significant apoptosis in HeLa cells. Mechanistic studies revealed that it increased reactive oxygen species (ROS) levels and activated caspase pathways, leading to cell death .
Propriétés
Numéro CAS |
765273-70-9 |
|---|---|
Formule moléculaire |
C14H10Cl3N3S |
Poids moléculaire |
358.7 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-3-[(E)-(2,3-dichlorophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C14H10Cl3N3S/c15-10-4-2-5-11(7-10)19-14(21)20-18-8-9-3-1-6-12(16)13(9)17/h1-8H,(H2,19,20,21)/b18-8+ |
Clé InChI |
CQTTVAZWSQQNBZ-QGMBQPNBSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Cl)NC(=S)N/N=C/C2=C(C(=CC=C2)Cl)Cl |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NC(=S)NN=CC2=C(C(=CC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















